molecular formula C13H18O3 B6275251 tert-butyl 3-(3-hydroxyphenyl)propanoate CAS No. 1459154-39-2

tert-butyl 3-(3-hydroxyphenyl)propanoate

Cat. No.: B6275251
CAS No.: 1459154-39-2
M. Wt: 222.3
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Description

tert-Butyl 3-(3-hydroxyphenyl)propanoate ( 1459154-39-2) is a chemical compound with the molecular formula C 13 H 18 O 3 and a molecular weight of 222.28 g/mol. This compound is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. As a member of the tert-butyl phenolic compound family, this ester is of significant interest in synthetic organic chemistry and materials science. Compounds within this class are frequently utilized as building blocks or intermediates in the synthesis of more complex molecules, including potential antioxidants and polymer stabilizers . The structural motif of a phenolic ring substituted with a tert-butyl group is a key feature in many synthetic phenolic antioxidants (TBP-AOs) . The tert-butyl group provides steric hindrance that enhances the stability of the phenol, while the ester functionality offers a site for further chemical modification, such as hydrolysis or transesterification . Researchers may explore the application of this compound in the development of stabilizers for polymers and plastics. Similar commercial antioxidants, such as Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, demonstrate how the phenolic structure is crucial for inhibiting oxidative degradation in materials like polyethylene and polypropylene, thereby extending their lifespan . The properties of this compound class, including their lipid solubility (LogP > 1), suggest they can be readily absorbed into biological and polymeric systems, which is a key consideration in both material science and toxicological studies . Please note that this product is classified as a dangerous good for transportation purposes. For comprehensive handling and safety information, including hazard statements and precautionary measures, consult the Safety Data Sheet (SDS).

Properties

CAS No.

1459154-39-2

Molecular Formula

C13H18O3

Molecular Weight

222.3

Purity

93

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-hydroxyphenyl)propanoate typically involves the esterification of 3-(3-hydroxyphenyl)propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester functionality can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as pyridine or triethylamine.

Major Products

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are ethers or esters, depending on the substituent introduced.

Scientific Research Applications

Tert-butyl 3-(3-hydroxyphenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.

    Industry: It is used in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. For example, in biological systems, it can act as a substrate for esterases, which catalyze the hydrolysis of the ester bond to release the active hydroxyphenylpropanoic acid. This process can be crucial in the activation of prodrugs. The molecular pathways involved include the enzymatic cleavage of the ester bond and subsequent release of the active compound.

Comparison with Similar Compounds

Key Features :

  • The tert-butyl group enhances steric bulk, influencing solubility and reactivity .
  • The 3-hydroxyphenyl group provides a site for further functionalization (e.g., etherification, alkylation) .
  • It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing antimicrobial and anticancer agents .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of tert-Butyl 3-(3-hydroxyphenyl)propanoate and Analogues

Compound Name Substituent(s) on Phenyl Ring Ester Group Key Structural Differences Applications Reference
This compound 3-OH tert-butyl Parent compound Drug intermediate
Methyl 3-(3-hydroxyphenyl)propanoate 3-OH methyl Smaller ester group Antioxidant, food additives
tert-Butyl 3-(3-iodopropoxy)propanoate 3-OCH₂CH₂CH₂I tert-butyl Iodo-ether side chain PROTAC synthesis
tert-Butyl 3-(3-CF₃-diazirinyl)phenoxypropanoate 3-CF₃-diazirinyl tert-butyl Photoreactive trifluoromethyl group Photoaffinity labeling
Methyl 3-[3,5-di(tert-butyl)-4-hydroxyphenyl]propanoate 3,5-di(tert-butyl)-4-OH methyl Two tert-butyl groups, 4-OH Polyethylene stabilizer

This compound (3d):

  • Synthesis: Prepared via esterification of 3-(3-hydroxyphenyl)propanoic acid with tert-butyl acrylate .
  • Reactivity: The hydroxyl group undergoes nucleophilic substitution (e.g., cyanophenoxy derivatization to form 5d with 47% yield) .

Analogues:

tert-Butyl 3-(3-iodopropoxy)propanoate: Synthesized from tert-butyl 3-(3-hydroxypropoxy)propanoate via iodination (80% yield) .

Methyl 3-(3-hydroxyphenyl)propanoate: Synthesized via direct esterification with methanol; lacks steric hindrance, enabling faster hydrolysis .

Methyl 3-[3,5-di(tert-butyl)-4-hydroxyphenyl]propanoate: Features enhanced antioxidant activity due to electron-donating tert-butyl groups .

Physicochemical Properties

Table 2: Physical and Spectroscopic Data

Compound Name Solubility ¹H NMR (δ, ppm) Key Stability Features
This compound Organic solvents 7.16 (t, J=7.8 Hz, 1H, ArH) Stable to hydrolysis due to bulky tert-butyl group
Methyl 3-(3-hydroxyphenyl)propanoate Polar solvents 6.74 (s, 1H, ArH) Prone to ester hydrolysis
tert-Butyl 3-(3-CF₃-diazirinyl)phenoxypropanoate Lipophilic 7.45 (d, J=7.6 Hz, 1H, ArH) Light-sensitive; used in UV crosslinking

Q & A

Q. What analytical methods differentiate this compound from structural analogs?

  • Methodological Answer : Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy distinguishes C=O stretching frequencies (ester: ~1720 cm⁻¹ vs. acid: ~1700 cm⁻¹). X-ray crystallography resolves tert-butyl group orientation, while ²⁹Si NMR (for silicon-containing analogs) provides additional specificity .

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